molecular formula C22H18N2O4S B2853341 N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide CAS No. 919033-83-3

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2853341
CAS No.: 919033-83-3
M. Wt: 406.46
InChI Key: CLKZNKGFZORCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a chromene moiety, and a methoxybenzyl group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

The chromene moiety can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . The final step involves coupling the thiazole and chromene intermediates through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the Hantzsch and Pechmann reactions, which allow for better control over reaction conditions and scalability . Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated thiazoles, amines, thiols

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted thiazoles

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea: A compound with similar structural features but different biological activities.

    4-methoxybenzyl alcohol: A simpler compound used in various organic syntheses.

Uniqueness

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a thiazole ring and a chromene moiety, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for diverse scientific applications and a promising candidate for drug development.

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-6-methyl-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-13-3-8-19-17(9-13)18(25)11-20(28-19)21(26)24-22-23-12-16(29-22)10-14-4-6-15(27-2)7-5-14/h3-9,11-12H,10H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKZNKGFZORCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.